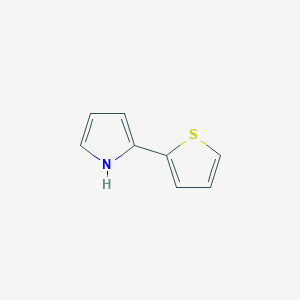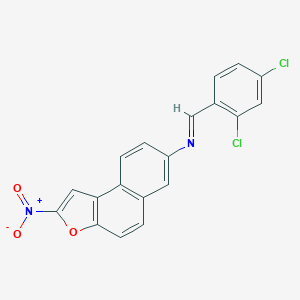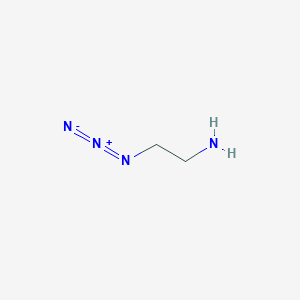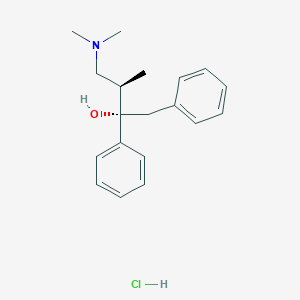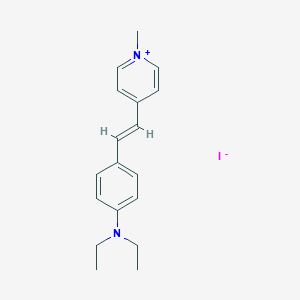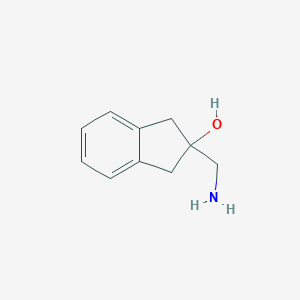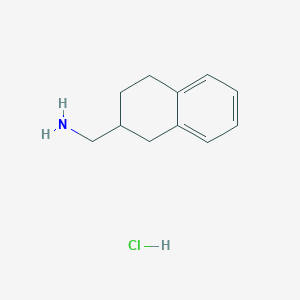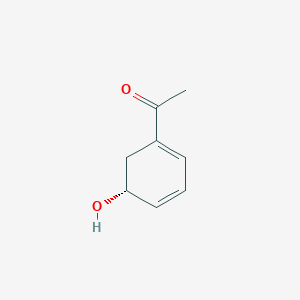
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI), also known as (R)-5-Hydroxy-1,3-cyclohexadiene-1-carboxaldehyde, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Biochemische Und Physiologische Effekte
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as neuroprotective effects. It has also been shown to have insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) in lab experiments is its relatively simple synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the research on Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI). One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its insecticidal properties and develop it into a potential insecticide. Additionally, further research is needed to fully understand its mechanism of action and how it can be targeted for specific pathways.
Synthesemethoden
The synthesis of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of (R)-Carvone, which is a natural product obtained from caraway or spearmint oil. The oxidation is usually carried out using a combination of potassium permanganate and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been found to have insecticidal properties, making it a potential candidate for the development of insecticides.
Eigenschaften
CAS-Nummer |
130384-72-4 |
|---|---|
Produktname |
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) |
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
1-[(5R)-5-hydroxycyclohexa-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-4,8,10H,5H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
AYKOYAPVNGAFOH-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C[C@@H](C1)O |
SMILES |
CC(=O)C1=CC=CC(C1)O |
Kanonische SMILES |
CC(=O)C1=CC=CC(C1)O |
Synonyme |
Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



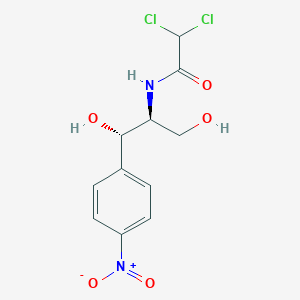
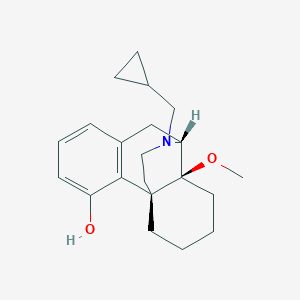

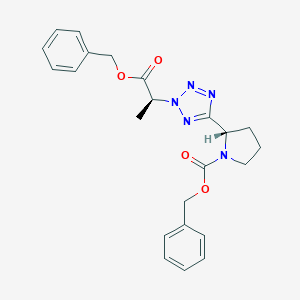
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
